(5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-METHYL-5-[(2-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains a thiazole ring.
Preparation Methods
The synthesis of 3-METHYL-5-[(2-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2-nitrobenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
3-METHYL-5-[(2-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, leading to the formation of the corresponding amine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
3-METHYL-5-[(2-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other thiazole derivatives, such as:
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound also exhibits antimicrobial activity and is used in the development of new drugs.
5-arylazothiazoles: These compounds are known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C11H8N2O3S2 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-4-2-3-5-8(7)13(15)16/h2-6H,1H3/b9-6- |
InChI Key |
OQCYYOYRSWBZIF-TWGQIWQCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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